(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
Description
(Z)-S-(2-((3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a thiazole-derived compound featuring a benzo[d]thiazol core substituted with an allyl group at position 3 and a chlorine atom at position 6. This compound’s structure combines a thioester moiety with a conjugated thiazole system, suggesting applications in medicinal chemistry or agrochemical research.
Properties
IUPAC Name |
S-[2-[(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h3-5,7H,1,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXPDAPOMOUDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the quorum sensing pathways in Gram-negative bacteria. Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis.
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways. It does so without being an antibiotic, thereby jamming interbacterial communication and organization. In the LasB system, this compound showed promising quorum-sensing inhibitor activities.
Biochemical Pathways
The affected pathways are those involved in bacterial cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis. By inhibiting these pathways, the compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria to develop future resistance.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the prevention of biofilm formation. It also reduces the production of toxins and discourages bacteria from developing future resistance.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other bacteria, the availability of nutrients, and the specific conditions of the host organism can all affect how effectively this compound inhibits quorum sensing pathways
Biological Activity
(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate is a thiazole derivative with a complex structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological activity, and potential applications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate typically involves several steps, including the reaction of thiazole derivatives with thiol esters under controlled conditions. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used for characterization of the synthesized compound .
Anticancer Activity
Research indicates that compounds with similar structural motifs to (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study investigating the anticancer potential of thiazole derivatives reported that certain compounds demonstrated IC50 values as low as 6.46 μM against cancer cell lines, indicating strong inhibitory effects on tumor growth .
| Compound | IC50 (μM) | Cell Line | Activity Description |
|---|---|---|---|
| 10f | 6.46 | MDA-MB-231 (breast) | Potent inhibitor |
| 10g | 6.56 | SK-Hep-1 (liver) | Moderate activity |
Antimicrobial Activity
In addition to anticancer properties, compounds similar to (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate have shown promising antimicrobial effects. For example, thiazole derivatives have been tested against various bacterial strains, demonstrating minimal inhibitory concentrations (MICs) in the range of 50 to 250 μg/mL .
Table: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain | Inhibition (%) |
|---|---|---|---|
| 10a | 50 | E. coli | 98 |
| 10b | 100 | Staphylococcus aureus | 95 |
The mechanism of action for (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate may involve interaction with specific biological targets such as enzymes and receptors that regulate cellular processes. Studies suggest that thiazole derivatives can influence pathways involved in apoptosis and cell proliferation by binding to DNA or proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with two analogues (Table 1):
(Z)-S-(2-((3-Ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate ().
S-(2-((3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate ().
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent (Position 3) | Substituent (Position 6) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound (Z-configuration) | Allyl (C₃H₅) | Chlorine (Cl) | 340.64 | Thioester, chloro, allyl |
| Ethyl-Methoxy Analogue | Ethyl (C₂H₅) | Methoxy (OCH₃) | 311.14 | Thioester, methoxy, ethyl |
| Allyl-Ethoxy Analogue | Allyl (C₃H₅) | Ethoxy (OC₂H₅) | 338.14 | Thioester, ethoxy, allyl |
Key Observations:
- Substituent Effects on Polarity and Solubility: The chloro group in the target compound enhances electronegativity, likely reducing solubility in polar solvents compared to the methoxy and ethoxy analogues .
- Reactivity :
- The allyl group (present in the target and compound) may confer reactivity toward electrophilic addition or polymerization under specific conditions, unlike the ethyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
